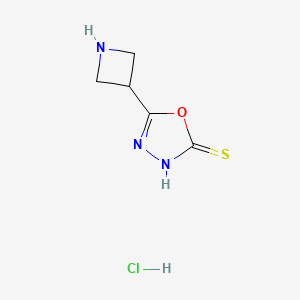
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone often involves multistep chemical processes. For example, an approach to diazepane systems can start with a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, resulting in 1-sulfonyl 1,4-diazepan-5-ones under certain conditions (Banfi et al., 2007). This method showcases the complexity and the precision required in synthesizing compounds with diazepane and sulfonyl moieties.
Molecular Structure Analysis
The molecular structure of compounds featuring sulfonyl pyrazoles and diazepanes is often complex, with specific configurations influencing their chemical reactivity and physical properties. The crystal structure of related compounds, such as sulfonyl pyrazole derivatives, has been characterized by various spectroscopic techniques, revealing insights into their molecular geometry and structural characteristics (Wang et al., 2015).
Chemical Reactions and Properties
Compounds like 1-(4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone participate in various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the base-mediated reaction of α-diazo-β-ketosulfone with nitroalkenes can produce sulfonylpyrazoles, demonstrating the potential for synthesizing structurally diverse molecules from similar precursors (Kumar & Namboothiri, 2011).
Physical Properties Analysis
The physical properties of such complex molecules are influenced by their molecular structure. While specific data on 1-(4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone are not provided, related research indicates that the presence of sulfonyl and diazepane groups can significantly affect solubility, melting points, and other physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for understanding the applications and behavior of these compounds. Research on similar molecules has shown that sulfonyl groups can provide reactive sites for further functionalization, offering a pathway to a wide range of derivatives with varying chemical properties (Cruz Cruz et al., 2009).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
One area of application is in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, the synthesis and reactions of 1H-Pyrazolo derivatives have been explored for their antiviral activities, demonstrating the potential of pyrazole-based compounds in developing antiviral agents (Attaby et al., 2006). Similarly, the development of pyrazole triflones introduces a triflyl group, enhancing the pharmacological profile of these compounds, indicating the role of sulfonyl groups in enhancing biological activity (Das et al., 2018).
Organic Synthesis and Chemical Reactivity
In organic synthesis, these compounds serve as key intermediates. The addition of diazoalkanes to sulfinyl and sulfonyl groups, as seen in the synthesis of optically pure cyclopropanes, showcases the utility of such compounds in producing optically active molecules, which are valuable in asymmetric synthesis (Cruz Cruz et al., 2009). The regioselective synthesis of sulfonylpyrazoles further emphasizes the chemical reactivity and versatility of these compounds in creating molecules with specific functional groups in desired positions (Kumar & Namboothiri, 2011).
Green Chemistry and Catalysis
Furthermore, the synthesis of pyrazoles and diazepines in aqueous mediums represents an approach towards greener chemistry, minimizing the use of harmful organic solvents and highlighting the environmental aspect of using such compounds in chemical synthesis (Polshettiwar & Varma, 2008).
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics, toxicity, and efficacy in disease models. If it’s intended for use in materials science or another field, future research could involve studying its physical properties and potential applications .
Propriétés
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-10(16)14-4-3-5-15(7-6-14)19(17,18)11-8-12-13(2)9-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDAJWYKMSELJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

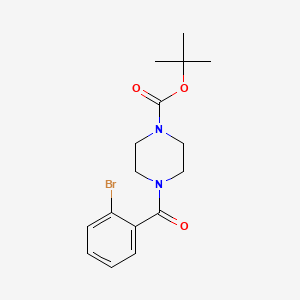


![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
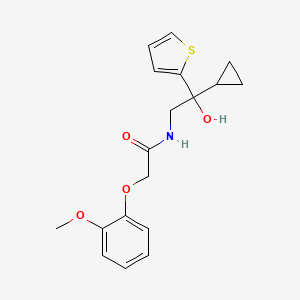
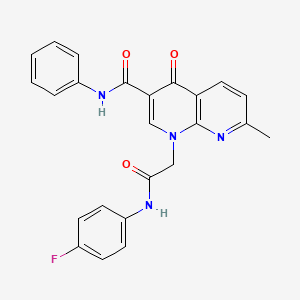
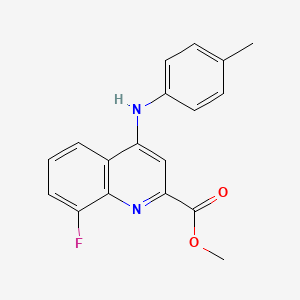
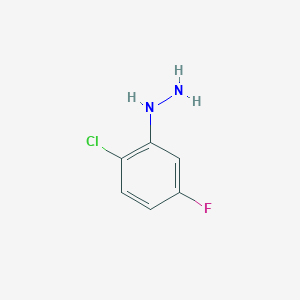
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
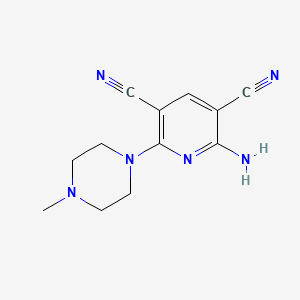
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
